N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Description
N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic small molecule featuring a 1,4-diazepane core, a seven-membered ring containing two nitrogen atoms. The compound is substituted with an oxolan-3-yl (tetrahydrofuran) group, which may improve solubility and hydrogen-bonding capacity, and a 4-chlorophenylmethyl carboxamide moiety, a hydrophobic group commonly used to enhance target binding via van der Waals interactions.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-4-2-14(3-5-15)12-19-17(22)21-8-1-7-20(9-10-21)16-6-11-23-13-16/h2-5,16H,1,6-13H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTLUBMAMMTBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=C(C=C2)Cl)C3CCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazepane Ring Construction
The 1,4-diazepane ring is synthesized via a [4+3] cyclocondensation strategy:
Reaction Scheme
Ethylenediamine derivative + β-keto ester → Cyclic enamine → Hydrogenation → 1,4-Diazepane
Typical Conditions
- Reactants : N-Boc-ethylenediamine (1.2 eq) and ethyl levulinate (1.0 eq)
- Catalyst : p-Toluenesulfonic acid (0.1 eq)
- Solvent : Toluene, reflux (110°C, 12 hr)
- Yield : 68-72% after column chromatography
Key Parameter: Boc protection prevents uncontrolled polymerization during cyclization.
Oxolan-3-yl Group Installation
Position-selective functionalization at C4 of the diazepane is achieved through:
Method A: Nucleophilic Ring-Opening
1,4-Diazepane + 3-Bromooxolane → K2CO3/DMF → 4-(Oxolan-3-yl)-1,4-diazepane
Conditions :
Method B: Transition Metal-Catalyzed Coupling
4-Iodo-1,4-diazepane + Oxolan-3-ylboronic acid → Pd(PPh3)4/K3PO4 → Product
Conditions :
Carboxamide Formation and Benzylation
The final steps involve sequential carboxamide synthesis and benzyl group introduction:
Stepwise Protocol
- Carboxylation :
4-(Oxolan-3-yl)-1,4-diazepane + ClCOCO2Et → Et3N/CH2Cl2 → Ethyl carbamate intermediate
- Amidation :
Ethyl carbamate + 4-Chlorobenzylamine → HATU/DIPEA → Target carboxamide
Reaction Optimization and Process Chemistry
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Cyclization Temperature | 105-110°C | <105°C: Incomplete reaction >110°C: Degradation |
| Pd Catalyst Loading | 4.5-5.5 mol% | Lower: Stalled coupling Higher: Side reactions |
| Coupling Base | DIPEA > Et3N > DBU | DIPEA minimizes racemization |
| Final Step pH | 8.5-9.0 | Prevents amine protonation during amidation |
Spectroscopic Characterization
Key Analytical Data
1H NMR (400 MHz, CDCl3)
- δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 4.56 (m, 1H, Oxolane CH)
- δ 3.82 (s, 2H, NCH2Ar)
- δ 3.15 (t, J = 5.2 Hz, 4H, Diazepane CH2)
HPLC Purity : 99.2% (C18, 80:20 MeCN/H2O + 0.1% TFA)
HRMS (ESI+) : m/z calcd for C17H24ClN3O2 [M+H]+ 338.1631, found 338.1629
Industrial-Scale Production Considerations
Cost-Effective Modifications
Catalyst Recycling :
Solvent Recovery :
- Distillation recovers >92% DMF from coupling steps
Waste Minimization :
- Acidic aqueous washes neutralize excess amines, precipitating chloride salts for safe disposal
Challenges and Alternative Routes
Racemization During Oxolane Installation
The oxolan-3-yl group introduces a stereocenter requiring careful control:
Mitigation Strategies :
Competitive Acylation Pathways
Unwanted N,N-diacylation observed at >40°C:
- Solved by slow addition of chloroformate at 0-5°C
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide
- Core Structure : Shares the 1,4-diazepane and oxolan-3-yl groups with the target compound.
- Substituent Difference : The 3-phenylpropyl group replaces the 4-chlorophenylmethyl moiety.
- Key Implications: The longer alkyl chain in the phenylpropyl group increases lipophilicity (calculated logP ≈ 3.1 vs. The absence of a chloro substituent may diminish electron-withdrawing effects, altering the carboxamide’s electronic profile and binding affinity to targets sensitive to halogen interactions.
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Core Structure : Cyclopropane ring instead of diazepane, introducing rigidity.
- Substituent Difference: 4-Methoxyphenoxy and diethyl groups contrast with the oxolan and chlorophenyl groups.
- Key Implications :
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
- Core Structure: Coumarin scaffold (planar, aromatic) vs. diazepane (flexible, non-aromatic).
- Substituent Similarity : Both compounds feature a 4-chlorobenzyl group.
- Key Implications: The coumarin core’s rigidity may enhance π-π stacking with aromatic residues in enzymes (e.g., kinases), whereas the diazepane’s flexibility could favor allosteric modulation of G protein-coupled receptors (GPCRs) .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s cyclopropane derivative (e.g., carboxamide coupling), but the diazepane core may require ring-expansion strategies .
- Pharmacokinetics : The oxolan-3-yl group balances lipophilicity and solubility, offering advantages over the phenylpropyl analog’s high logP .
- Target Selectivity : The 4-chlorophenyl group may improve binding to targets with halogen-bonding motifs (e.g., serotonin receptors) compared to methoxy or fluorine substituents .
Limitations and Contradictions
Biological Activity
N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide (CAS Number: 2320383-02-4) is a synthetic organic compound belonging to the diazepane class. Its unique molecular structure, which includes a diazepane ring, a 4-chlorobenzyl group, and a tetrahydrofuran moiety, suggests potential biological activity that warrants investigation in various pharmacological contexts.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of 337.8 g/mol. The structural characteristics contribute to its interaction with biological targets, although specific targets remain to be fully elucidated.
| Property | Value |
|---|---|
| CAS Number | 2320383-02-4 |
| Molecular Formula | C₁₇H₂₄ClN₃O₂ |
| Molecular Weight | 337.8 g/mol |
Currently, the precise mechanism of action for this compound is not well-defined. However, its structural components suggest possible interactions with neurotransmitter systems and enzyme inhibition pathways, similar to other diazepane derivatives.
Potential Biological Targets
While specific biological targets are unknown, compounds with similar structures have been associated with:
- Neurotransmitter Receptors : Potential modulation of GABAergic or serotonergic systems.
- Enzyme Inhibition : Similar diazepane derivatives have shown activity against acetylcholinesterase and other enzymes.
Antibacterial Activity
Research indicates that derivatives of diazepanes can possess antibacterial properties. For instance:
- Compounds similar to those containing piperidine and oxadiazole moieties demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Studies on related compounds have shown significant inhibition of enzymes like acetylcholinesterase (AChE) and urease:
- AChE inhibitors derived from similar structures displayed IC50 values ranging from 0.63 µM to 6.28 µM .
Case Studies
While specific case studies on this compound are sparse, the following findings from related compounds provide insights into potential applications:
-
Antimicrobial Efficacy :
- A compound structurally related to diazepanes showed significant activity against multiple bacterial strains, suggesting that modifications to the diazepane framework could yield effective antimicrobial agents.
-
Cognitive Enhancements :
- Diazepane derivatives have been explored for their potential in treating cognitive disorders by modulating neurotransmitter levels; this compound may share similar properties.
Q & A
Q. What are the recommended synthetic routes for N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves a multi-step process starting with functionalization of the diazepane core. For example, analogous compounds are synthesized via:
Coupling reactions : Reacting a chlorophenylmethylamine derivative with a pre-functionalized oxolane-diazepane intermediate under amide bond-forming conditions (e.g., EDC/HOBt or DCC).
Ring-opening/closure : Adjusting oxolane substitution via nucleophilic attack on epoxide intermediates, followed by cyclization .
- Purification : Use gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity. Monitor by LC-MS and ¹H/¹³C NMR .
Table 1 : Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, RT, 12h | 65–75 | 90–95 |
| Oxolane Functionalization | Epoxide ring-opening with NH group, THF, 60°C, 6h | 50–60 | 85–90 |
Q. How can the molecular structure and physicochemical properties of this compound be characterized?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d6) to confirm diazepane ring protons (δ 3.2–3.8 ppm) and oxolane protons (δ 4.1–4.5 ppm).
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 364.2 for C₁₇H₂₂ClN₃O₂) .
- Physicochemical Properties :
- LogP : Predicted ~2.1 (via XLogP3).
- Solubility : Moderate in DMSO (>10 mM); low in aqueous buffers (<0.1 mM at pH 7.4).
Table 2 : Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 363.83 g/mol | ESI-MS |
| LogP (Calculated) | 2.1 | XLogP3 |
| Aqueous Solubility | <0.1 mM | Shake-flask (pH 7.4) |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Core Modifications :
- Diazepane Ring : Introduce substituents (e.g., methyl, fluorine) at positions 2 or 3 to alter conformational flexibility .
- Oxolane Moiety : Replace oxolane with cyclopentane or tetrahydrofuran derivatives to assess steric/electronic effects on target binding .
- Assay Design :
- Use in vitro binding assays (e.g., fluorescence polarization) against G protein-coupled receptors (GPCRs) or kinases.
- Compare IC₅₀ values of analogs (e.g., 4-cyclopentyl derivatives show 2-fold higher affinity than oxolane analogs ).
Table 3 : SAR Data for Analogous Compounds
| Analog Structure | Target Affinity (IC₅₀, nM) | Key Modification |
|---|---|---|
| Oxolane-substituted | 120 ± 15 | Baseline |
| Cyclopentyl-substituted | 55 ± 8 | Increased hydrophobicity |
| Fluorinated Diazepane | 90 ± 12 | Enhanced metabolic stability |
Q. How should contradictory data in pharmacokinetic (PK) studies be resolved?
- Methodological Answer :
- Scenario : Discrepancies in oral bioavailability (e.g., 15% in rodents vs. 5% in primates).
- Resolution Strategies :
Species-Specific Metabolism : Perform CYP450 inhibition assays (e.g., CYP3A4/5 isoforms metabolize diazepane rings differently across species ).
Formulation Adjustments : Test lipid-based nanoformulations to enhance intestinal absorption in primates.
- Data Validation : Use stable isotope-labeled compound (e.g., ¹³C-diazepane) in LC-MS/MS to distinguish parent drug from metabolites .
Q. What experimental approaches are recommended for elucidating the mechanism of action (MoA)?
- Methodological Answer :
- Target Deconvolution :
Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays with cell lysates; identify bound proteins via mass spectrometry .
CRISPR-Cas9 Screening : Genome-wide knockout to identify genes whose loss rescues compound-induced cytotoxicity .
- Functional Assays :
- Measure cAMP levels (for GPCR targets) or phosphorylation states (kinase targets) post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
